molecular formula C10H18N2O2 B7571057 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone

1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone

Cat. No. B7571057
M. Wt: 198.26 g/mol
InChI Key: SZOPNZRPKYLGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone, also known as AZETE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has a unique structure that makes it interesting for researchers.

Mechanism of Action

The mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone is not well understood, but it is believed to interact with specific molecular targets in cells. 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been shown to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological effects.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has anti-inflammatory, anti-tumor, and anti-oxidant properties. In vivo studies have shown that 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone can reduce the growth of tumors and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has several advantages for lab experiments, including its easy synthesis, high purity, and stable properties. However, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its applications in material science and organic synthesis. Additionally, research can be conducted to further understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone and its biochemical and physiological effects.

Synthesis Methods

1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone can be synthesized through a series of chemical reactions involving morpholine and 3-methyl-4-nitrophenol as starting materials. The synthesis process involves the reduction of the nitro group and the subsequent formation of the azetidine ring. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In material science, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been used as a building block for the synthesis of new materials with unique properties. In organic synthesis, 1-(Azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone has been used as a versatile intermediate for the synthesis of complex molecules.

properties

IUPAC Name

1-(azetidin-1-yl)-2-(3-methylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9-8-14-6-5-12(9)7-10(13)11-3-2-4-11/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOPNZRPKYLGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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